molecular formula C15H23FN2O B12797064 4-(Dimethylamino)-2-(p-fluorophenyl)-2-isopropylbutyramide CAS No. 14780-22-4

4-(Dimethylamino)-2-(p-fluorophenyl)-2-isopropylbutyramide

Katalognummer: B12797064
CAS-Nummer: 14780-22-4
Molekulargewicht: 266.35 g/mol
InChI-Schlüssel: BLJPVFQYJQVYRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Dimethylamino)-2-(p-fluorophenyl)-2-isopropylbutyramide is a synthetic organic compound characterized by its unique chemical structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-(p-fluorophenyl)-2-isopropylbutyramide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the p-fluorophenyl intermediate:

    Attachment of the isopropyl group: The isopropyl group is introduced via alkylation reactions, typically using isopropyl halides in the presence of a strong base.

    Incorporation of the dimethylamino group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Dimethylamino)-2-(p-fluorophenyl)-2-isopropylbutyramide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(Dimethylamino)-2-(p-fluorophenyl)-2-isopropylbutyramide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(Dimethylamino)-2-(p-fluorophenyl)-2-isopropylbutyramide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tris(4-fluorophenyl)phosphine: Another fluorinated aromatic compound with different functional groups and applications.

    4-Fluorophenyl isocyanate: A related compound with an isocyanate functional group, used in different chemical reactions and applications.

Uniqueness

4-(Dimethylamino)-2-(p-fluorophenyl)-2-isopropylbutyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

14780-22-4

Molekularformel

C15H23FN2O

Molekulargewicht

266.35 g/mol

IUPAC-Name

2-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)-3-methylbutanamide

InChI

InChI=1S/C15H23FN2O/c1-11(2)15(14(17)19,9-10-18(3)4)12-5-7-13(16)8-6-12/h5-8,11H,9-10H2,1-4H3,(H2,17,19)

InChI-Schlüssel

BLJPVFQYJQVYRF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(CCN(C)C)(C1=CC=C(C=C1)F)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.